1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one
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Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that features both isoquinoline and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Derivative: The starting material, often a substituted benzaldehyde, undergoes a Pictet-Spengler reaction with an amine to form the isoquinoline core.
Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The sulfonylated isoquinoline is coupled with a propanone derivative under basic or acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in targeting neurological disorders or cancer.
Materials Science: Its unique functional groups can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The isoquinoline moiety can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)butan-1-one: Similar structure but with an additional carbon in the alkyl chain.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)ethan-1-one: Similar structure but with a shorter alkyl chain.
Uniqueness
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(11-13-23(21,22)17-8-2-1-3-9-17)19-12-10-15-6-4-5-7-16(15)14-19/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVNIFAUEIKIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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